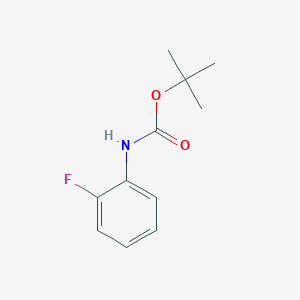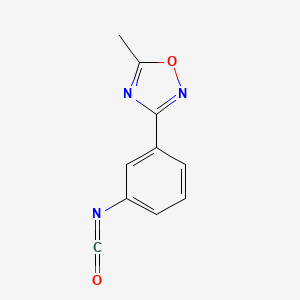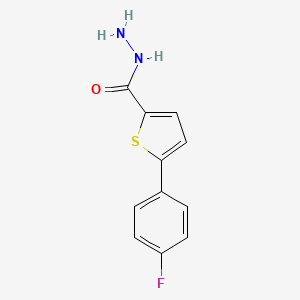
5-チエン-2-イル-2-フラルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
作用機序
Target of Action
The primary target of 5-Thien-2-yl-2-furaldehyde is the thymidine kinase (TK) gene of the herpes simplex virus type 1 (HSV-1) . This gene is encoded in murine mammary carcinoma FM3A cells . The TK gene plays a crucial role in the phosphorylation of nucleoside analogues, which is a prerequisite for their therapeutic activity .
Mode of Action
5-Thien-2-yl-2-furaldehyde interacts with its target, the HSV-1 TK gene, by acting as a substrate for the encoded thymidine kinase . The compound’s interaction with the TK gene results in competitive inhibition with respect to the natural substrate, deoxythymidine (dThd) . This interaction leads to changes in the phosphorylation process, which is essential for the therapeutic activity of nucleoside analogues .
Biochemical Pathways
The biochemical pathway affected by 5-Thien-2-yl-2-furaldehyde involves the phosphorylation of nucleoside analogues by the HSV-1 TK gene . The compound’s interaction with this pathway results in the inhibition of the phosphorylation process, thereby affecting the therapeutic activity of nucleoside analogues
Result of Action
The molecular and cellular effects of 5-Thien-2-yl-2-furaldehyde’s action involve its cytostatic activity against tumor cells transfected by the HSV-1 TK gene . The compound is found to be at least 100-fold more cytostatic to these tumor cells than wild-type FM3A/0 cells . The viral TK expressed in the HSV-1 TK gene-transfected tumor cells acts as an activating enzyme, whereas thymidylate synthase serves as the target enzyme for the cytostatic action of the compound .
Action Environment
It is known that the compound’s action is influenced by the presence of the hsv-1 tk gene in tumor cells
化学反応の分析
5-Thien-2-yl-2-furaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
特性
IUPAC Name |
5-thiophen-2-ylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBGORCZLXISGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408285 |
Source


|
| Record name | 5-thien-2-yl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32364-30-0 |
Source


|
| Record name | 5-thien-2-yl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)










